5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and pyridinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: Methyl 3-aminothiophene-2-carboxylate is condensed with formamidine acetate to form an intermediate.
Chlorination: The intermediate undergoes chlorination to introduce a chloro group.
Nucleophilic Substitution: The chloro intermediate is then subjected to nucleophilic substitution with a pyridinyl derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamine
- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
- 2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-N-phenethylacetamide
Uniqueness
Compared to similar compounds, 5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinyl group, in particular, may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5,6-dimethyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,16,17) |
InChI Key |
DTVVCNRUIUWJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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